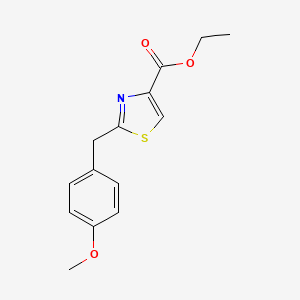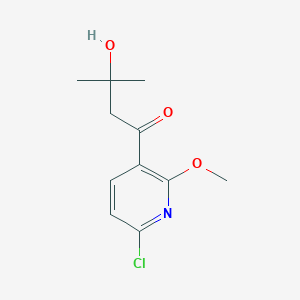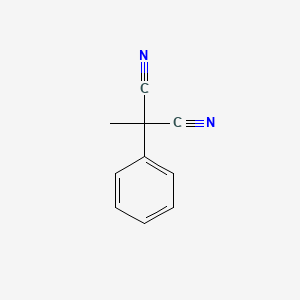
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxybenzyl group at the 2-position.
Méthodes De Préparation
The synthesis of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate typically involves the following steps:
Analyse Des Réactions Chimiques
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Applications De Recherche Scientifique
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other biomolecules . The compound’s biological activity is also attributed to its ability to disrupt cell membranes and interfere with cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group, resulting in different biological activities.
Ethyl 2-(2-Thienyl)thiazole-4-carboxylate: This derivative contains a thienyl group, which imparts unique electronic properties and biological activities.
Ethyl 4-Methyl-2-(4-Nitrophenyl)thiazole-5-carboxylate: The presence of a nitro group in this compound enhances its reactivity and potential as an antimicrobial agent.
This compound stands out due to its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
GOKOFEGSCVUTER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)

![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

